2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
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Step 1: Synthesis of 2-(4-chlorophenyl)quinoline
Reagents: 4-chloroaniline, acetophenone
Conditions: Acidic catalyst (e.g., sulfuric acid), heat
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Step 2: Formation of this compound
Reagents: 2-(4-chlorophenyl)quinoline, 2-ethylphenylamine, carboxylating agent (e.g., phosgene or carbonyldiimidazole)
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- 2-(4-methylphenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide
- 2-(4-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of both 4-chlorophenyl and 2-ethylphenyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H19ClN2O |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-2-16-7-3-5-9-21(16)27-24(28)20-15-23(17-11-13-18(25)14-12-17)26-22-10-6-4-8-19(20)22/h3-15H,2H2,1H3,(H,27,28) |
InChI Key |
SSOAUAZWMWGHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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